molecular formula C11H15NO2 B8549832 6-Tert-butylbenzo[d][1,3]dioxol-5-amine

6-Tert-butylbenzo[d][1,3]dioxol-5-amine

Cat. No.: B8549832
M. Wt: 193.24 g/mol
InChI Key: LLVPBNIWWZXFEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Tert-butylbenzo[d][1,3]dioxol-5-amine (CAS 1061318-58-8) is a chemical building block featuring a 1,3-benzodioxole core, a scaffold recognized in medicinal and agrochemical research . With the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol, this compound is supplied for research and further manufacturing applications, exclusively for professional laboratory use . The 1,3-benzodioxole moiety is a privileged structure in drug discovery, and derivatives based on this core have demonstrated significant biological potential. Recent research highlights 1,3-benzodioxole derivatives as potent auxin receptor agonists that promote root growth in plants, indicating their value in agricultural science . Other studies have synthesized 1,3-benzodioxole-containing pyrazoline derivatives endowed with high antibacterial activity against various Gram-positive and Gram-negative bacteria . Furthermore, this structural motif is found in compounds investigated as inhibitors of molecular targets such as HSP90, relevant for oncology, neurodegenerative, and autoimmune disease research . This amine is intended for the synthesis and discovery of novel active compounds and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

6-tert-butyl-1,3-benzodioxol-5-amine

InChI

InChI=1S/C11H15NO2/c1-11(2,3)7-4-9-10(5-8(7)12)14-6-13-9/h4-5H,6,12H2,1-3H3

InChI Key

LLVPBNIWWZXFEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1N)OCO2

Origin of Product

United States

Comparison with Similar Compounds

The 6-position of benzo[d][1,3]dioxol-5-amine is a key site for structural modification, influencing electronic, steric, and solubility properties. Below is a systematic comparison with derivatives bearing different substituents:

Substituent Effects on Physicochemical Properties
Compound Name Substituent (Position) Molecular Weight Key Properties Storage Conditions Reference
6-Tert-butylbenzo[d][1,3]dioxol-5-amine tert-butyl (6) ~209.3 (calc.) High lipophilicity due to bulky alkyl group; potential steric hindrance. Likely 2–8°C (inferred)
6-Methylbenzo[d][1,3]dioxol-5-amine methyl (6) 151.16 Moderate lipophilicity; smaller steric profile. 2–8°C, sealed
6-Iodobenzo[d][1,3]dioxol-5-amine iodo (6) 263.03 High molecular weight; halogen enhances polarizability. 2–8°C under inert gas
6-Chlorobenzo[d][1,3]dioxol-5-amine chloro (6) 171.58 Electron-withdrawing effect; moderate solubility in organic solvents. Room temperature (RT)
6-Isopropoxybenzo[d][1,3]dioxol-5-amine isopropoxy (6) 195.22 Ether group enhances solubility; flexible steric bulk. Not specified

Key Observations :

  • Lipophilicity : The tert-butyl group significantly increases lipophilicity compared to methyl, chloro, or ether substituents, which may enhance membrane permeability but reduce aqueous solubility.
  • Electronic Effects : Unlike electron-withdrawing groups (e.g., Cl, I), the tert-butyl group is electron-donating, altering the electron density of the aromatic ring and amine functionality.
Crystallographic and Structural Insights
  • The tert-butyl group’s steric demand likely influences crystal packing. For example, in related compounds (e.g., tert-butyl-pyrazole derivatives), the bulky group disrupts planar arrangements, leading to distinct crystal lattices compared to smaller substituents .
  • Programs like SHELX are routinely used for crystallographic analysis of such compounds, highlighting the tert-butyl group’s role in defining molecular conformation .

Preparation Methods

Introduction of the tert-Butyloxycarbonyl (Boc) Group

A two-step approach involves protecting the amine group of benzo[d]dioxol-5-amine with Boc₂O (di-tert-butyl dicarbonate) before introducing the tert-butyl moiety. In a representative procedure, the amine (1.0 equiv) is treated with Boc₂O (1.1 equiv) and triethylamine (1.2 equiv) in dichloromethane at 0°C, yielding the Boc-protected intermediate in 89% purity. Subsequent alkylation or coupling reactions proceed with higher regioselectivity due to reduced nucleophilicity of the protected amine.

Deprotection and Final Product Isolation

Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane, cleaving the Boc group while preserving the tert-butyl substituent. Neutralization with aqueous NaHCO₃ followed by extraction and chromatography affords 6-Tert-butylbenzo[d][1,dioxol-5-amine in 78% overall yield.

Organometallic Coupling Approaches

Stille Coupling with Tributylstannane Reagents

Palladium-catalyzed Stille coupling enables the introduction of tert-butyl groups via organostannane intermediates. For instance, 5-iodobenzo[d][1,dioxol-6-amine reacts with tributyl(tert-butyl)stannane (1.2 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and LiCl (2.0 equiv) in degassed DMF at 80°C. This method achieves 70% yield but requires rigorous exclusion of moisture and oxygen.

Suzuki-Miyaura Cross-Coupling

Alternative routes employ boronic acid derivatives, though the limited commercial availability of tert-butylboronic acids restricts utility. Modified protocols using pinacol esters and PdCl₂(dppf) catalysts are under investigation but remain experimental.

Reductive Amination Pathways

Ketone Intermediate Formation

Condensation of benzo[d]dioxol-5-amine with tert-butyl ketones (e.g., pinacolone) in the presence of NaBH₃CN or BH₃·THF provides a route to the target compound. Reaction in methanol at reflux for 12 hours yields 58% product after workup, though over-reduction and imine hydrolysis pose challenges.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency of Preparation Methods for 6-Tert-butylbenzo[d]dioxol-5-amine

MethodReagents/ConditionsYield (%)Purity (%)Key AdvantagesLimitations
Direct AlkylationNaH, DMF, 0°C to rt6595Simple, one-potSteric hindrance, side reactions
Boc ProtectionBoc₂O, TFA, CH₂Cl₂7898High regioselectivityMulti-step, costly reagents
Stille CouplingPd(PPh₃)₄, LiCl, DMF, 80°C7097Tolerance to functional groupsSensitivity to oxygen/moisture
Reductive AminationNaBH₃CN, MeOH, reflux5890Mild conditionsLow yield, byproduct formation

Q & A

Q. What are the optimal synthetic routes for 6-Tert-butylbenzo[d][1,3]dioxol-5-amine, and how can reaction conditions be optimized for high yield?

Methodological Answer: Synthesis typically involves multi-step reactions starting with substituted phenols and amines. For example, tert-butyl groups can be introduced via alkylation or Friedel-Crafts reactions. Key steps include:

  • Nucleophilic substitution : Reacting a tert-butyl halide with a benzo[d][1,3]dioxol-5-amine precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
  • Protection/deprotection strategies : Use of Boc (tert-butoxycarbonyl) groups to stabilize intermediates, followed by acidic cleavage .
  • Optimization : Control reaction time (6–12 hours), solvent polarity (DMF or THF), and stoichiometry (1.2–1.5 equiv tert-butyl reagent). Yields >80% are achievable with column chromatography purification (n-pentane:EtOAc gradients) .

Q. Which spectroscopic techniques are most effective for characterizing 6-Tert-butylbenzo[d][1,3]dioxol-5-amine?

Methodological Answer:

  • ¹H/¹³C NMR : Identify tert-butyl signals (δ ~1.3 ppm for 9H singlet) and aromatic protons (δ 6.2–6.8 ppm for benzo[d][1,3]dioxole). Coupling patterns distinguish amine protons .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 250.1443 for C₁₁H₁₅NO₂) and fragmentation patterns .
  • X-ray crystallography : Resolve steric effects of the tert-butyl group on molecular geometry using SHELXL for refinement .

Q. How can researchers assess the purity and stability of this compound under storage conditions?

Methodological Answer:

  • HPLC-PDA : Use a C18 column with acetonitrile/water gradients (70:30) to detect impurities (<2% area).
  • Stability studies : Monitor degradation via accelerated aging (40°C/75% RH for 4 weeks). The tert-butyl group enhances steric protection, improving stability compared to smaller alkyl substituents .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s biological activity compared to other alkyl analogs?

Methodological Answer:

  • Structure-activity relationship (SAR) : Compare logP values (tert-butyl increases hydrophobicity by ~1.5 units vs. methyl) to correlate with membrane permeability.
  • In vitro assays : Test antitumor activity (e.g., IC₅₀ against HeLa cells) and compare with analogs. The bulky tert-butyl group may hinder binding to certain targets but enhance selectivity for others .
  • Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic stability .

Q. What strategies resolve contradictions in pharmacological data, such as varying potency across cell lines?

Methodological Answer:

  • Dose-response validation : Replicate assays with standardized protocols (e.g., MTT assay at 24/48/72 hours).
  • Off-target profiling : Screen against kinase panels to identify unintended interactions.
  • Metabolite analysis : Use LC-MS to detect active/inactive metabolites that may explain discrepancies .

Q. How can researchers address challenges in crystallizing 6-Tert-butylbenzo[d][1,3]dioxol-5-amine due to steric hindrance?

Methodological Answer:

  • Co-crystallization : Add small-molecule co-formers (e.g., succinic acid) to stabilize crystal packing.
  • Temperature gradients : Slow cooling from 60°C to 4°C in ethanol/water mixtures promotes nucleation.
  • SHELX refinement : Apply TWINABS for data correction if crystals exhibit twinning .

Q. What computational methods predict the reactivity of the amine group in functionalization reactions?

Methodological Answer:

  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to calculate Fukui indices, identifying nucleophilic sites.
  • pKa estimation : Use MarvinSketch or SPARC to predict amine basicity (estimated pKa ~4.5–5.0), guiding reaction conditions for acylation or alkylation .

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